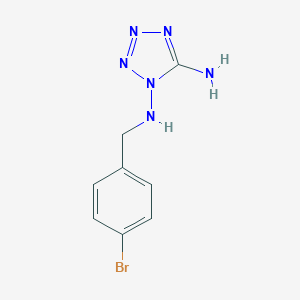
N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine, also known as 4BBT, is a tetrazole derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound was first synthesized in 2008 by a team of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of 4BBT.
作用机制
The mechanism of action of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is not yet fully understood, but it is believed to involve the inhibition of specific ion channels and neurotransmitter receptors. Studies have shown that N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine can selectively inhibit the activity of voltage-gated sodium channels, which play a critical role in the propagation of action potentials in neurons. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of certain types of glutamate receptors, which are involved in the regulation of synaptic transmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine are complex and depend on the specific target of the compound. In general, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can have a variety of effects on neuronal function and behavior.
实验室实验的优点和局限性
One of the main advantages of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is its versatility as a tool for studying ion channels and neurotransmitter receptors. The compound can be easily synthesized and modified to produce analogs with specific properties. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine. One area of interest is the development of new analogs with improved selectivity and potency against specific targets. Additionally, the use of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine as a tool for studying ion channels and neurotransmitter receptors could lead to new insights into the mechanisms underlying neuronal function and behavior. Finally, the potential use of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine as a cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents.
合成方法
The synthesis of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-bromobenzylamine with sodium azide in the presence of copper(I) iodide as a catalyst. This reaction produces the intermediate compound, 4-(azidomethyl)benzylamine, which is then reacted with sodium cyanide to form the final product, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine.
科学研究应用
N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In materials science, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In biochemistry, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been used as a tool for the study of ion channels and neurotransmitter receptors.
属性
分子式 |
C8H9BrN6 |
|---|---|
分子量 |
269.1 g/mol |
IUPAC 名称 |
1-N-[(4-bromophenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C8H9BrN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14) |
InChI 键 |
DBHXKZFFJIKHSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN2C(=NN=N2)N)Br |
规范 SMILES |
C1=CC(=CC=C1CNN2C(=NN=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Bromophenoxy)methyl]-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276496.png)
![4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N,N-dimethylaniline](/img/structure/B276498.png)
![3-Butyl-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276499.png)
![3-Butyl-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276500.png)
![3-Butyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276503.png)
![3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276504.png)
![(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl (3-methylphenyl) ether](/img/structure/B276505.png)
![6-(3,4-Dimethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276508.png)
![3-Butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276514.png)
![3-Isobutyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276515.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276520.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276521.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276523.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)